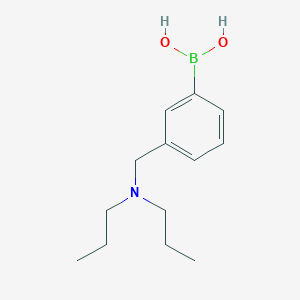

(3-((Dipropylamino)methyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(dipropylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO2/c1-3-8-15(9-4-2)11-12-6-5-7-13(10-12)14(16)17/h5-7,10,16-17H,3-4,8-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQCNFNLVAJCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN(CCC)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-((Dipropylamino)methyl)phenyl)boronic acid: A Versatile Reagent in Modern Synthesis and Drug Discovery

Introduction

In the landscape of modern organic chemistry and drug development, boronic acids have emerged as indispensable tools.[1] First synthesized in 1860, their stability, low toxicity, and versatile reactivity have cemented their role as crucial building blocks and synthetic intermediates.[1] (3-((Dipropylamino)methyl)phenyl)boronic acid is a noteworthy member of this class, distinguished by a unique combination of a reactive boronic acid moiety and a dipropylamino group. This structure allows it to serve as a cornerstone in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures, while the tertiary amine group can modulate solubility and reactivity.[2] This guide provides an in-depth analysis of its chemical structure, properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Molecular Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring a phenylboronic acid core substituted at the meta-position with a dipropylaminomethyl group. The boronic acid group, -B(OH)₂, is a mild Lewis acid and the key to its utility in forming new carbon-carbon bonds.[3] The dipropylamino side chain, a bulky tertiary amine, can influence the molecule's steric profile, basicity, and solubility in organic solvents, potentially enhancing its performance in certain reaction conditions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1332503-87-3 | [2][4] |

| Molecular Formula | C₁₃H₂₂BNO₂ | [2] |

| Molecular Weight | 235.13 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [5] |

| Storage | Room temperature; for long-term stability, store under inert atmosphere at 2-8°C. | [2][6] |

Part 2: Synthesis and Characterization

Plausible Synthetic Pathway

The logical starting material would be 1-(bromomethyl)-3-bromobenzene, which can first be reacted with dipropylamine to form 3-bromo-N,N-dipropyl-benzylamine. This intermediate then undergoes a lithium-halogen exchange at low temperature, and the resulting aryllithium species is quenched with an excess of trialkyl borate (e.g., trimethyl borate). A final acidic workup hydrolyzes the boronate ester to yield the target boronic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis (Hypothetical)

-

Amination: To a solution of 1-(bromomethyl)-3-bromobenzene (1.0 eq) in acetonitrile, add dipropylamine (1.2 eq) and potassium carbonate (2.0 eq). Stir the mixture at room temperature for 12-16 hours. Monitor by TLC. Upon completion, filter the solids and concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography to yield 3-bromo-N,N-dipropyl-benzylamine.

-

Borylation: Dissolve 3-bromo-N,N-dipropyl-benzylamine (1.0 eq) in anhydrous THF and cool the solution to -78°C under an inert atmosphere (Argon or Nitrogen).[7]

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C. Stir for 30 minutes.[7]

-

Add trimethyl borate (3.0 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78°C for 1 hour before gradually warming to room temperature over 2 hours.[7]

-

Workup: Quench the reaction by slowly adding 2 M HCl. Stir for 30 minutes. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final product.

Characterization

Confirmation of the structure would rely on standard spectroscopic methods. While a specific, published spectrum for this exact molecule is elusive, the expected data can be reliably predicted.

-

¹H NMR: The spectrum should show characteristic signals for the propyl groups (a triplet for the terminal CH₃ and a multiplet for the CH₂ groups), a singlet for the benzylic CH₂ protons, and distinct aromatic protons in the meta-substituted pattern.

-

¹³C NMR: The spectrum would display resonances for the aliphatic carbons of the propyl groups, the benzylic carbon, and the aromatic carbons. The carbon atom attached to the boron (ipso-carbon) is often difficult to observe or appears as a very broad signal due to quadrupolar relaxation.[8]

-

¹¹B NMR: This technique is particularly useful for characterizing boronic acids.[9] The sp²-hybridized boron atom in the trigonal planar boronic acid typically shows a single, broad resonance in the range of 27-30 ppm.[8]

-

HRMS (High-Resolution Mass Spectrometry): This would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Part 3: Core Applications and Mechanistic Insights

The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals.[10][11][12]

The catalytic cycle involves three key steps:[10][13]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "boronate" species [B(OH)₃R²]⁻.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling

-

Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[15]

-

Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.[16]

-

Reaction: Place the vessel under an inert atmosphere (Argon or Nitrogen) and heat the mixture (typically 60-100°C) with vigorous stirring.[11]

-

Monitoring: Monitor the reaction progress using TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[15]

Role in Drug Discovery and Material Science

The ability to efficiently construct C(sp²)–C(sp²) bonds makes this reagent highly valuable for synthesizing complex organic molecules.[2] In drug discovery, it can be used to build libraries of novel compounds with potential therapeutic activity. The dipropylamino group can serve as a handle for further functionalization or to improve the pharmacokinetic properties of a drug candidate. Beyond pharmaceuticals, this building block is also applicable in material science for creating conjugated polymers and organic electronic materials.[2][5]

Part 4: Handling, Storage, and Safety

Stability Considerations

A critical aspect of working with boronic acids is their potential for decomposition, most commonly through protodeboronation, where the C-B bond is cleaved by a proton source. While generally stable as solids, they can degrade in solution, especially under harsh conditions.[12] The presence of the meta-aminoalkyl group in the title compound may influence its stability. In some cases, intramolecular coordination between the nitrogen and the empty p-orbital of the boron can occur, potentially stabilizing the molecule.[17] For particularly unstable boronic acids, field-proven strategies include their conversion to more robust surrogates like trifluoroborate salts or N-methyliminodiacetic acid (MIDA) boronates, which release the active boronic acid in situ under reaction conditions.

Storage and Safety Protocols

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term storage, refrigeration under an inert atmosphere is recommended to minimize degradation.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.

-

Hazards: Like many boronic acids, this compound should be treated as a potential irritant to the skin, eyes, and respiratory system. It may also be harmful if swallowed.[6] Always consult the specific Material Safety Data Sheet (MSDS) before use.

Conclusion

This compound stands out as a highly functional and versatile reagent. Its unique structure, combining the proven cross-coupling utility of a phenylboronic acid with the modulating properties of a dipropylamino group, makes it a valuable asset for synthetic chemists. From the rational design of novel pharmaceuticals to the construction of advanced materials, this compound provides an efficient and powerful tool for building molecular complexity. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for harnessing its full potential in research and development.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

-

Klymchenko, A. S., et al. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. Bioorganic Chemistry, 113, 104993. doi: 10.1016/j.bioorg.2021.104993. Retrieved from [Link]

- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.).

-

Ishiyama, T., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]

-

Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]

-

Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. Retrieved from [Link]

-

Soloway, A. H. (1959). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 81(12), 3022-3024. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

-

Sheppard, T. D., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(5), 1365-1378. Retrieved from [Link]

-

Supporting Information for AIE-active two-photon absorption nanoparticles for theranostics. (n.d.). Theranostics. Retrieved from [Link]

-

Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. Retrieved from [Link]

-

Yang, Y., & Arnold, F. H. (2024). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. bioRxiv. Retrieved from [Link]

-

Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4467. Retrieved from [Link]

-

Supporting Information for Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative. (n.d.). Retrieved from [Link]

-

AOBChem. (n.d.). B-[3-[(Dipropylamino)methyl]phenyl]boronic acid. Retrieved from [Link]

-

Zhang, Y., et al. (2016). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 27(12), 1205-1218. Retrieved from [Link]

-

Cheméo. (n.d.). {2-[(Diethylamino)methyl]phenyl}boronic acid Properties. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Search Results - AK Scientific [aksci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | 1485417-01-3 [sigmaaldrich.com]

- 7. 3-Dimethylaminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. youtube.com [youtube.com]

- 15. rsc.org [rsc.org]

- 16. thno.org [thno.org]

- 17. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of (3-((Dipropylamino)methyl)phenyl)boronic acid in organic solvents

Title: Technical Guide: Solubility Profiling and Handling of (3-((Dipropylamino)methyl)phenyl)boronic Acid

Abstract This guide provides a comprehensive technical analysis of the solubility characteristics of this compound (CAS 1332503-87-3).[1] Targeted at drug development professionals and synthetic chemists, this document moves beyond basic physical constants to explore the mechanistic interplay between the compound’s amphoteric nature, lipophilic dipropylamino moiety, and boroxine equilibrium. It includes self-validating protocols for solubility determination and solvent selection strategies for Suzuki-Miyaura cross-coupling applications.[1]

Physicochemical Identity & The "Solubility Paradox"

This compound represents a unique class of "amphiphilic" organoborons.[1] Its solubility behavior is governed by three competing structural forces:

-

The Boronic Acid Head (-B(OH)₂): A Lewis acidic, hydrophilic motif capable of hydrogen bonding and reversible dehydration into boroxine trimers.

-

The Basic Amine Tail (-CH₂N(Pr)₂): A tertiary amine that introduces basicity and significant lipophilicity due to the two propyl chains.

-

The Phenyl Linker: A rigid aromatic scaffold.

The Paradox: While boronic acids are typically polar, the bulky dipropyl group drastically shifts the LogP (partition coefficient) upwards. Unlike its dimethylamino analogues, this compound exhibits enhanced solubility in chlorinated and aromatic solvents, often defying standard "polar-only" handling rules for boronic acids.[1]

Table 1: Predicted Physicochemical Properties

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | 235.13 g/mol | Moderate MW facilitates dissolution in organic media.[1] |

| pKa (Boronic Acid) | ~8.8 (Typical for phenylboronic acids) | Ionizes at high pH (forming boronate).[1] |

| pKa (Tertiary Amine) | ~9.5 - 10.0 | Protonates at neutral/low pH (forming ammonium).[1] |

| LogP (Predicted) | ~1.9 - 2.3 | Moderately lipophilic; soluble in DCM/EtOAc.[1] |

| State | Solid (often exists as a zwitterion or boroxine) | High lattice energy can impede initial dissolution. |

Solubility Landscape by Solvent Class[1]

The following analysis categorizes solvents based on their interaction with the specific functional groups of the target compound.

A. Polar Protic Solvents (Methanol, Ethanol)

-

Solubility: High (>50 mg/mL) [1]

-

Mechanism: Alcohols disrupt the intermolecular hydrogen bonding of the boronic acid dimer/trimer lattice. They also solvate the amine effectively.

-

Caveat: In methanol, the compound readily forms methyl boronic esters (solvolysis). While reversible with water, this alters the species in solution during analysis (e.g., NMR/HPLC).

B. Polar Aprotic Solvents (DMF, DMSO, DMA)

-

Solubility: Very High (>100 mg/mL) [1]

-

Mechanism: These solvents act as strong Lewis bases, coordinating with the empty p-orbital of the boron atom. This breaks up boroxine trimers, stabilizing the monomeric species.

-

Application: Ideal for stock solutions in biological assays or high-concentration reaction optimization.[1]

C. Chlorinated Solvents (DCM, Chloroform)[1]

-

Solubility: Good to High (20–50 mg/mL) [1]

-

Mechanism: The "greasy" dipropyl chains facilitate solvation in DCM. This is a key differentiator from simple phenylboronic acid, which has poor solubility in DCM.

-

Utility: Excellent for extractive workups and liquid-liquid phase transfers.[1]

D. Ethers (THF, 2-MeTHF, Diethyl Ether)[1]

-

Solubility: Moderate (10–30 mg/mL) [1]

-

Mechanism: THF coordinates weakly to boron. Solubility is good, but induction time may be required to break the crystal lattice. 2-MeTHF is a superior, greener alternative with better lipophilic accommodation.

E. Non-Polar Solvents (Hexane, Heptane, Toluene)[1]

-

Solubility: Low (<1 mg/mL in Hexane; Low in Toluene) [1]

-

Mechanism: Despite the propyl groups, the polar boronic acid core dominates.

-

Utility: These are effectively anti-solvents . Adding Hexane to a DCM solution is the standard method for recrystallizing this compound.

Mechanistic Visualization: The Equilibrium State

Understanding the dynamic equilibrium between the acid monomer, the boroxine trimer, and the zwitterion is critical for accurate dosing.

Figure 1: The dynamic equilibrium of amino-phenylboronic acids.[1] In solid state, the Zwitterion or Boroxine forms dominate. In solution, the solvent choice dictates the major species.

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

Use this for initial solvent selection during reaction optimization.[1]

-

Preparation: Weigh 10 mg of this compound into a 2 mL clear glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments (starting at 100 µL = 100 mg/mL concentration).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Soluble.

-

Turbid/Suspension: Insoluble.

-

Gel Formation: Indicates partial solubility with hydrogen-bond networking (common in Toluene).[1]

-

-

Heat Challenge: If insoluble at RT, heat to 40°C. If it dissolves but precipitates upon cooling, the solvent is a candidate for recrystallization.

Protocol B: Self-Validating Quantitative HPLC Method

Use this for precise solubility data or stability studies.[1]

System Suitability:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH prevents amine tailing).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Detection: UV at 254 nm (Phenyl ring absorption).

Procedure:

-

Saturation: Add excess solid compound to 1 mL of solvent. Stir at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

-

Dilution: Dilute the filtrate 100-fold with Water/Acetonitrile (50:50) . Crucial: Do not dilute with pure organic solvent; water ensures hydrolysis of any boroxines back to the monomer for consistent peak area.

-

Quantification: Inject against a 5-point standard curve of the monomer.

Application Case Study: Suzuki-Miyaura Coupling

The solubility profile directly dictates the success of cross-coupling reactions.

Scenario: Coupling this compound with an aryl chloride.

-

Standard Conditions (Toluene/Water):

-

Base Selection:

-

Avoid strong bases that might deprotonate the amine if it is intended to participate in downstream directing effects. However, for standard coupling, K₃PO₄ is recommended to keep the boronate active.

-

Handling & Storage Recommendations

-

Hygroscopicity: The amine functionality makes the compound hygroscopic. Store under Nitrogen/Argon at 2–8°C.

-

Boroxine Reversion: If the material appears "wet" or sticky, it may have hydrolyzed. Drying under high vacuum (0.1 mbar) at 40°C for 12 hours will drive off water and reform the free-flowing boroxine/anhydride powder.

-

Glassware: Boronic acids can chelate to trace metals in glass. For trace analysis, use silanized glass or plasticware.

References

-

Chemical Identity & Properties

-

Solubility Mechanisms

-

Synthetic Applications (Suzuki Coupling)

Sources

- 1. CAS 199609-62-6: 3-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

pKa values of (3-((Dipropylamino)methyl)phenyl)boronic acid for sensor applications

An In-depth Technical Guide to the pKa of (3-((Dipropylamino)methyl)phenyl)boronic Acid for Advanced Sensor Applications

Abstract

Phenylboronic acids bearing amino functionalities represent a cornerstone in the development of synthetic chemosensors, particularly for biologically relevant diols like saccharides and catechols. The performance of these sensors is intrinsically linked to the acid-base equilibria of their ionizable groups. This technical guide provides a comprehensive framework for the characterization of this compound, a molecule of significant interest for sensor applications. We delve into the theoretical underpinnings of its dual-pKa system, comprising the Lewis acidic boronic acid and the Brønsted basic tertiary amine. Critically, this guide moves beyond theoretical estimation to provide detailed, field-proven experimental protocols for the accurate determination of these pKa values using potentiometric and spectrophotometric methods. By explaining the causality behind experimental choices and emphasizing data interpretation, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to harness the full potential of aminophenylboronic acids in the rational design of advanced sensor technologies.

Part 1: The Pivotal Role of pKa in Aminophenylboronic Acid-Based Sensors

Introduction to Boronic Acids as Synthetic Receptors

Boronic acids have emerged as exceptionally versatile building blocks in molecular recognition and sensing.[1] Their utility stems from the reversible covalent interaction between the boronic acid moiety and compounds containing 1,2- or 1,3-diol functionalities.[2] This interaction forms stable five- or six-membered cyclic boronate esters, making boronic acids ideal synthetic receptors for saccharides (e.g., glucose, fructose), glycoproteins, and catechols.[3][4] This capability allows for the development of "boronlectins," synthetic mimics of natural lectin proteins that can selectively bind carbohydrates.[3]

The pH-Dependent Binding Mechanism

The binding affinity of a boronic acid is profoundly dependent on pH. Boronic acids are Lewis acids, existing in a pH-dependent equilibrium between a neutral, trigonal planar form (B(OH)₂) and an anionic, tetrahedral boronate form (B(OH)₃⁻). It is the neutral trigonal form that is primarily active in binding diols.

However, upon binding a diol, the resulting boronate ester is a significantly stronger Lewis acid than the parent boronic acid.[3] This means the pKa of the boronic acid-diol complex (pKa') is typically 2-4 units lower than that of the free boronic acid (pKa).[3][5] This shift in acidity is the fundamental principle exploited in many boronic acid-based sensors.

The Dual pKa System of this compound

The subject of this guide, this compound, possesses two distinct ionizable centers, leading to a more complex acid-base profile:

-

The Boronic Acid Group (pKa(B)) : This is the Lewis acid center responsible for diol binding. Its pKa is influenced by the electronic properties of the phenyl ring substituents. For phenylboronic acid itself, the pKa is approximately 8.8.

-

The Tertiary Amine Group (pKa(N)) : The dipropylamino group is a Brønsted base that can be protonated to form a tertiary ammonium cation. This equilibrium is governed by its own pKa value.

Understanding both pKa values is not merely an academic exercise; it is critical for designing a sensor that operates effectively under specific conditions, such as physiological pH (~7.4).

Signaling Mechanisms in Aminophenylboronic Acid Sensors

The presence of the proximate amino group enables sophisticated signaling mechanisms, most notably Photoinduced Electron Transfer (PET). In a typical PET sensor design, the boronic acid receptor is coupled to a fluorophore.

-

'Off' State : In the absence of a diol analyte and at a pH above pKa(N), the tertiary amine is in its neutral form. The lone pair of electrons on the nitrogen atom can quench the fluorescence of the nearby excited fluorophore through PET, resulting in a low fluorescence signal.

-

'On' State : Upon binding a diol, the boron center becomes more acidic, promoting a stronger dative interaction between the nitrogen and the boron (B←N). This interaction engages the nitrogen's lone pair, inhibiting its ability to act as a PET quencher and thereby "turning on" or enhancing the fluorescence signal.[6]

This elegant mechanism transforms a molecular binding event into a measurable optical output. The efficiency of this signaling is directly controlled by the protonation state of the amine and the binding state of the boronic acid, which are, in turn, governed by their respective pKa values and the ambient pH.

Caption: Photoinduced Electron Transfer (PET) signaling mechanism in an amino-functionalized boronic acid sensor.

Part 2: Theoretical and Predictive Framework for pKa Estimation

While experimental determination is the gold standard, a theoretical understanding of the factors influencing the pKa values of this compound provides a predictive framework and aids in data interpretation.

Substituent Effects on Phenylboronic Acid pKa

The acidity of an arylboronic acid can be modulated by the electronic nature of the substituents on the aromatic ring. This effect is often correlated using the Hammett equation.[7] The (dipropylamino)methyl group at the meta position is primarily an electron-withdrawing group due to the inductive effect (-I) of the nitrogen atom, which is expected to slightly lower the pKa(B) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).

The Intramolecular B←N Interaction

In ortho-aminophenylboronic acids, a strong intramolecular dative bond can form between the amino nitrogen and the boron atom. This pre-organization significantly lowers the pKa(B), enabling strong diol binding even in mildly acidic conditions. For the meta-substituted isomer, this compound, this direct through-space intramolecular coordination is geometrically precluded. Therefore, a significant B←N interaction is not expected in the free acid state, and its pKa(B) should be more typical of a standard substituted phenylboronic acid.

Computational pKa Prediction

Various computational methods, often employing Density Functional Theory (DFT) with solvation models, can be used to predict pKa values.[8][9] These approaches calculate the Gibbs free energy change of the deprotonation reaction.[9]

Word of Caution: While useful for gaining insight, computational predictions for boronic acids can be unreliable.[7][10] The accuracy is highly sensitive to the proper modeling of solvent interactions and the conformational flexibility of both the acid and its conjugate base.[10] Discrepancies of several pKa units between calculated and experimental values are not uncommon. Therefore, computational results should be treated as estimations that require experimental validation.

Part 3: Experimental Determination of pKa Values

Accurate pKa determination requires robust experimental methods. We present detailed protocols for the two most common and reliable techniques for this class of compound.

Overview of Methodologies

| Method | Principle | Pros | Cons | Sample Requirements |

| Potentiometric Titration | Measures pH change upon addition of a titrant (acid/base).[11] | High precision, directly measures proton activity, can determine multiple pKa values simultaneously. | Requires milligram quantities of pure sample, sensitive to carbonate contamination.[11] | Pure solid, >1 mg, soluble in water or co-solvent. |

| UV-Vis Spectrophotometry | Measures change in UV-Vis absorbance spectrum as a function of pH.[12] | High sensitivity (requires less sample), suitable for sparingly soluble compounds. | Requires a chromophore near the ionization site, indirect pH measurement via buffers.[11] | Pure sample with UV absorbance, soluble in buffer series. |

| Fluorescence Spectroscopy | Measures change in fluorescence emission as a function of pH.[13] | Extremely sensitive, useful for characterizing the sensor's response. | Only applicable to fluorescent molecules or their complexes. | Fluorescent sample. |

Protocol 1: Potentiometric Titration for Dual pKa Determination

This method is ideal for determining both pKa(N) and pKa(B) in a single experiment. The protocol is designed to first titrate the protonated amine and then the boronic acid.

Causality Behind the Workflow: We begin by acidifying the solution to ensure both functional groups are in their fully protonated state (the ammonium cation and the neutral boronic acid). Titrating with a strong base (NaOH) allows for the sequential deprotonation of the two acidic species. The stronger acid (the ammonium group) will be neutralized first, followed by the weaker acid (the boronic acid group). Each neutralization will produce an inflection point (equivalence point) on the titration curve, from which the pKa values can be determined.

Caption: Workflow for dual pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation:

-

Calibrate a high-quality pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[14]

-

Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free by boiling and cooling deionized water or using a commercial CO₂-free solution.

-

Accurately weigh the this compound sample and dissolve it in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a final concentration of approximately 1-10 mM.[14]

-

-

Titration:

-

Transfer a known volume (e.g., 20 mL) of the sample solution to a titration vessel.

-

Use a calibrated micropipette to add 0.1 M HCl until the starting pH is ~2.0. This ensures the complete protonation of the tertiary amine.

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches ~11-12, well past the second equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

Identify the two equivalence points (EP₁ and EP₂) by finding the points of maximum slope. This is most accurately done by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The volume of NaOH required to reach the midpoint of the first buffer region (V₁/₂) is half the volume needed to reach EP₁. The pH at this point is equal to pKa(N).[14]

-

The volume of NaOH required to reach the midpoint of the second buffer region is EP₁ + (V₂-V₁)/2. The pH at this point is equal to pKa(B).

-

Protocol 2: UV-Vis Spectrophotometric Titration

This method is particularly effective for determining the pKa(B), as the deprotonation of the boronic acid often causes a more significant change in the electronic structure of the phenyl chromophore than the protonation of the distant amine.

Causality Behind the Workflow: The protonated (neutral) and deprotonated (anionic) forms of the boronic acid will have distinct UV-Vis absorbance spectra. By preparing a series of solutions with precisely known pH values spanning the expected pKa, we can measure the absorbance at a wavelength where the two species differ most. Plotting this absorbance against pH generates a sigmoidal curve. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated forms are equal, which, by definition, is the pKa.[15]

Sources

- 1. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 3. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]

- 4. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. routledge.com [routledge.com]

- 9. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 10. mdpi.com [mdpi.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 13. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. ishigirl.tripod.com [ishigirl.tripod.com]

Synthesis pathways for (3-((Dipropylamino)methyl)phenyl)boronic acid from precursors

Technical Whitepaper: Strategic Synthesis of (3-((Dipropylamino)methyl)phenyl)boronic acid

Executive Summary This technical guide details the synthesis of this compound (CAS 1332503-87-3), a bifunctional organoboron intermediate critical for Suzuki-Miyaura cross-coupling in medicinal chemistry.[1][2] The molecule features a meta-substituted architecture combining a Lewis-acidic boronic acid moiety with a Lewis-basic tertiary amine.[1] This zwitterionic character presents unique solubility and purification challenges.[2]

This guide outlines two distinct synthetic strategies:

-

The Organometallic Route (Linear): Prioritizes purity and scalability by installing the boron moiety after the amine, utilizing lithium-halogen exchange.[2]

-

The Direct Functionalization Route (Convergent): A shorter, "green" pathway utilizing reductive amination on a pre-existing boronic acid scaffold.[2]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is defined by the disconnection of the C–B bond versus the C–N bond. The meta positioning is advantageous, avoiding the steric bulk and rapid internal "Wulff-type" B–N coordination often seen in ortho isomers, though intermolecular interactions remain a factor in purification.[2]

Figure 1: Retrosynthetic disconnection showing the Linear (Red) and Convergent (Green) pathways.[1][2]

Part 2: Route 1 — The Organometallic Pathway (Recommended)[1]

Rationale: This route is preferred for scale-up and high-purity applications.[1][2] By installing the sensitive boronic acid group in the final step, we avoid handling difficult zwitterionic intermediates during the initial transformation.

Phase 1: Reductive Amination

Objective: Synthesis of 1-bromo-3-((dipropylamino)methyl)benzene.

-

Reagents: 3-Bromobenzaldehyde (1.0 eq), Dipropylamine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (1,2-Dichloroethane).[1][2]

-

Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride transfer.[2]

Protocol:

-

Dissolve 3-bromobenzaldehyde (10 mmol) in anhydrous DCE (30 mL) under N2.

-

Add dipropylamine (11 mmol). Stir for 30 min to allow hemiaminal/iminium equilibrium.

-

Add NaBH(OAc)3 (15 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH3CN to avoid toxic cyanide byproducts.[2]

-

Stir at room temperature for 4–6 hours. Monitor by TLC (formation of a less polar spot).[2]

-

Quench: Add saturated NaHCO3 (20 mL).

-

Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1) to yield the bromo-amine as a colorless oil.[1]

Phase 2: Lithium-Halogen Exchange & Borylation

Objective: Conversion of the aryl bromide to the boronic acid.

-

Reagents: n-Butyllithium (1.1 eq), Triisopropyl Borate (1.2 eq), Anhydrous THF.[1][2]

-

Critical Parameter: Temperature control (-78°C) is vital to prevent nucleophilic attack of the butyl group on the amine or benzylic deprotonation.

Figure 2: Workflow for the cryogenic lithiation-borylation sequence.

Protocol:

-

Setup: Flame-dry a 3-neck flask. Purge with Argon. Add the bromo-amine (5 mmol) and anhydrous THF (25 mL).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi (2.5 M in hexanes, 2.2 mL, 5.5 mmol) dropwise via syringe pump over 20 minutes.

-

Insight: The tertiary amine can coordinate Li, potentially stabilizing the intermediate, but the meta position relies purely on the kinetic speed of Br/Li exchange.

-

-

Equilibration: Stir at -78°C for 30 minutes.

-

Trapping: Add Triisopropyl borate (B(OiPr)3, 6.0 mmol) rapidly.

-

Warming: Allow the mixture to warm to room temperature overnight.

-

Hydrolysis: Add 2M HCl (10 mL) and stir for 30 minutes to hydrolyze the boronate ester.

-

Workup (Zwitterion Management):

Part 3: Route 2 — Direct Reductive Amination[2]

Rationale: This is a convergent, atom-economical route ideal for small-scale library synthesis where "step count" is the priority over "ease of purification."[1]

-

Reagents: 3-Formylphenylboronic acid, Dipropylamine, NaBH(OAc)3, THF/DCM.[1][2]

-

Challenge: The starting material and product are both zwitterionic/polar, making silica gel chromatography difficult.[2]

Figure 3: Direct reductive amination pathway.

Protocol:

-

Suspend 3-formylphenylboronic acid (5 mmol) in DCM (20 mL).

-

Add dipropylamine (5.5 mmol). The suspension may clear as the imine forms.

-

Add NaBH(OAc)3 (7.5 mmol). Stir vigorously for 12 hours.

-

Purification Strategy (SCX):

Part 4: Analytical Data & Characterization[1][2]

Expected Properties:

-

Solubility: Soluble in MeOH, DMSO, dilute acid/base.[2] Poor solubility in non-polar organics (Hexane) due to zwitterionic nature.[1][2]

Data Summary Table:

| Parameter | Specification / Expectation | Notes |

| 1H NMR (DMSO-d6) | Boronic OH protons often broad or invisible due to exchange.[1][2] | |

| 11B NMR | Shifts to ~5–10 ppm if tetrahedral adduct forms (pH dependent).[1][2] | |

| Mass Spec (ESI) | [M+H]+ = 236.14 | Boron isotope pattern (10B/11B) is distinct (1:4 ratio).[1][2] |

| Purity Check | HPLC (Reverse Phase, C18) | Use acidic mobile phase (0.1% Formic Acid) to prevent peak tailing. |

Part 5: References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[1][2]

-

Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link[1][2]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1][2] Link

-

Groziak, M. P. (2001).[2] Boron Therapeutics on the Horizon.[2] American Journal of Therapeutics, 8(5), 321-328.[1][2] (Context on amino-boronic acid stability). Link

-

Li, W., et al. (2002).[2] An Improved Protocol for the Preparation of 3-Pyridylboronic Acid. The Journal of Organic Chemistry, 67(15), 5394–5397.[2] (Protocol adaptation for Li-Hal exchange with heteroatoms). Link[1][2]

Sources

CAS number and safety data sheet (SDS) for (3-((Dipropylamino)methyl)phenyl)boronic acid

Operational Guide for Chemical Biology & Medicinal Chemistry Applications

Executive Summary

This technical guide profiles (3-((Dipropylamino)methyl)phenyl)boronic acid (CAS: 1332503-87-3), a bifunctional organoboron intermediate critical in medicinal chemistry and materials science.[1] Unlike simple aryl boronic acids, this compound integrates a lipophilic basic amine (dipropylamino) with a Lewis-acidic boronic acid moiety. This amphiphilic and potentially zwitterionic nature dictates specific handling, storage, and reactivity protocols.

This document provides a self-validating framework for its use in Suzuki-Miyaura cross-coupling and sensor development, emphasizing stability management and reaction optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound is defined by a meta-substituted phenyl ring bearing a boronic acid group and a dipropylaminomethyl side chain. The steric bulk of the dipropyl groups protects the nitrogen center, modulating its nucleophilicity while maintaining basicity.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1332503-87-3 |

| Molecular Formula | C₁₃H₂₂BNO₂ |

| Molecular Weight | 235.13 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water (pH dependent) |

| pKa (Calculated) | ~8.5 (Amine), ~8.8 (Boronic Acid) |

| Structural Class | Amino-aryl boronic acid (Amphoteric) |

Structural Dynamics (Equilibrium)

Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydride form (boroxine). For this specific compound, the amine can theoretically coordinate intramolecularly with the boron center (B-N interaction), although this is less pronounced in meta-isomers compared to ortho-isomers.

Figure 1: Equilibrium between the active monomeric boronic acid and its trimeric boroxine form. The monomer is the reactive species in coupling reactions.

Safety Data Sheet (SDS) Synthesis & Hazard Analysis

Signal Word: WARNING

This compound is not classified as a PBT or vPvB substance but poses specific irritation hazards typical of boronic acids and aliphatic amines.

Hazard Statements (GHS Classification)

Precautionary Protocols (Self-Validating Safety)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

-

P280: Wear protective gloves/eye protection/face protection.[3][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3][4] Continue rinsing.[3][4]

Handling & Storage Matrix

| Parameter | Protocol | Rationale |

| Storage Temp | 2–8°C (Recommended) | Retards dehydration to boroxine and oxidation of the amine. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents carbonate formation on the basic amine and general oxidation. |

| Hygroscopicity | Moderate | Boronic acids can absorb moisture; store in desiccator. |

| Incompatibility | Strong Oxidizers | The amine is susceptible to N-oxide formation; boronic acid to deboronation. |

Technical Application: Suzuki-Miyaura Cross-Coupling[8]

The primary utility of CAS 1332503-87-3 is as a nucleophilic partner in Palladium-catalyzed cross-coupling to install the 3-((dipropylamino)methyl)phenyl motif.[1] This moiety is often used to improve the pharmacokinetic profile (solubility, hERG avoidance) of drug candidates.

Mechanistic Insight

The reaction requires the in situ generation of a boronate species. The presence of the basic dipropylamino group in the substrate can act as an internal base or ligand, potentially influencing the transmetallation step.

Figure 2: The Suzuki-Miyaura catalytic cycle. The base activation step is critical for converting the boronic acid to the reactive boronate species.

Optimized Experimental Protocol

Objective: Coupling of this compound with an aryl bromide.

-

Reagent Prep:

-

Weigh 1.0 equiv of this compound.

-

Weigh 1.0 equiv of Aryl Bromide.

-

Weigh 0.05 equiv of Pd(dppf)Cl₂·CH₂Cl₂ (robust catalyst for N-containing substrates).

-

Weigh 3.0 equiv of K₂CO₃ or Cs₂CO₃.

-

-

Solvent System:

-

Use a degassed mixture of 1,4-Dioxane : Water (4:1) . The water is essential for the boronic acid activation.

-

Expert Note: If the amine substrate causes catalyst poisoning, switch to a biphasic system (Toluene/Water) with SPhos Pd G2 catalyst.

-

-

Reaction Execution:

-

Combine solids in a reaction vial equipped with a stir bar.

-

Purge vial with Nitrogen/Argon for 5 minutes.

-

Add degassed solvent via syringe.

-

Heat to 80–90°C for 4–16 hours. Monitor by LC-MS.

-

Validation: Look for the disappearance of the aryl bromide. The boronic acid is usually used in slight excess (1.1–1.2 equiv) as it can undergo protodeboronation.

-

-

Workup & Purification:

-

Dilute with EtOAc, wash with water and brine.

-

Crucial Step: The product contains a basic amine. If purifying by silica gel chromatography, add 1% Triethylamine (TEA) to the eluent to prevent streaking/adsorption of the amine product on the acidic silica.

-

References

-

MySkinRecipes. this compound Product Specifications & CAS Verification. Retrieved from

-

AOBChem. Safety Data Sheet (SDS) Data for Boronic Acid Derivatives. Retrieved from

-

Sigma-Aldrich. General Handling of Phenylboronic Acids and SDS Guidelines. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Thermodynamic Stability of Amino-Methyl Phenyl Boronic Acid Derivatives

Executive Summary

The thermodynamic stability of amino-methyl phenyl boronic acid (AMPBA) derivatives is a critical parameter in their application as reversible covalent inhibitors, glucose sensors, and boron neutron capture therapy (BNCT) agents. Unlike simple phenylboronic acids (PBAs), AMPBAs possess an intrinsic "molecular switch"—the intramolecular B–N interaction—that fundamentally alters their free energy landscape.

This guide provides a deep mechanistic analysis of how this interaction modulates hydrolytic stability, pKa, and resistance to protodeboronation.[1] It moves beyond basic descriptions to offer a causal understanding of degradation pathways and provides self-validating experimental protocols for quantifying stability in drug development pipelines.

Mechanistic Underpinnings: The B–N Interaction[2][3]

The defining feature of ortho-aminomethyl phenyl boronic acids is the capability for intramolecular coordination between the nitrogen lone pair (Lewis base) and the empty

Hybridization and Geometry

-

Trigonal Planar (

): In the absence of coordination (e.g., low pH or meta/para substitution), the boron is -

Tetrahedral (

): Upon B–N coordination, the boron rehybridizes to

The Boroxine Cycle

Thermodynamic stability is not static; it is a dynamic equilibrium. In non-aqueous or concentrated environments, boronic acids dehydrate to form boroxines (six-membered

Visualization of Thermodynamic Equilibria

The following diagram illustrates the competing equilibria governing AMPBA stability.

Figure 1: The thermodynamic landscape of AMPBAs. The green node represents the stabilized tetrahedral form unique to ortho-amino derivatives.

Degradation Pathways: Protodeboronation & Oxidation

Understanding stability requires analyzing the pathways of destruction. The C–B bond is the weak link.

Protodeboronation (C–B Bond Cleavage)

Protodeboronation is the irreversible hydrolysis of the C–B bond, yielding the parent amine and boric acid.

-

Mechanism: It typically proceeds via an ipso-protonation mechanism.[1]

-

The AMPBA Advantage: In standard PBAs, base-catalyzed protodeboronation involves the formation of a boronate anion followed by protonation at the carbon attached to boron. In ortho-AMPBAs, the B–N bond "locks" the boron in a tetrahedral state without creating a full negative charge on the ring carbon, and sterically hinders the approach of hydronium ions to the ipso carbon.

-

Risk Factor: Metal catalysis (e.g., residual Pd from synthesis) drastically accelerates this pathway.

Oxidative Instability

Boronic acids are susceptible to oxidation by

-

Mechanism: Nucleophilic attack of hydroperoxide anion on the boron

-orbital, followed by a 1,2-aryl migration. -

Stabilization: The B–N coordination occupies the orbital required for the initial hydroperoxide attack, rendering AMPBAs significantly more resistant to oxidation than their phenylboronic acid counterparts.

Figure 2: Major degradation pathways. The B-N bond (Stabilization Zone) raises the activation energy for both oxidative and hydrolytic cleavage.

Structural Activity Relationships (SAR) & Data

The position and nature of the amino group dictate the thermodynamic parameters.

pKa Modulation

The "pKa" of a boronic acid usually refers to the equilibrium between the neutral trigonal form and the anionic tetrahedral form.

-

Standard PBA: pKa

8.8.[3] -

o-AMPBA: Apparent pKa drops to

5.0 – 7.0. -

Reasoning: The observed pKa is actually a composite of the amine protonation and the boron coordination. At neutral pH, o-AMPBA exists largely as the zwitterion (tetrahedral B, protonated N), which is highly stable.

Comparative Stability Data

| Derivative Class | Substituent Position | Apparent pKa | B–N Bond Strength ( | Oxidative Stability ( |

| Phenylboronic Acid (PBA) | None | 8.8 | 0 kcal/mol (None) | Low (~2h in 10mM H2O2) |

| o-AMPBA (Free Amine) | Ortho | 5.8 | -4.5 to -6.0 kcal/mol | High (>24h in 10mM H2O2) |

| m-AMPBA | Meta | 8.6 | 0 kcal/mol (Too distant) | Low (Similar to PBA) |

| N-BOC-o-AMPBA | Ortho | ~12.0 | ~0 kcal/mol (Lone pair unavailable) | Moderate (Steric protection only) |

| N,N-Dimethyl-o-AMPBA | Ortho | 5.2 | -6.5 kcal/mol (Stronger donor) | Very High |

Note: Values are approximate and solvent-dependent. B-N bond strength estimates based on DFT calculations and variable temperature NMR studies [1, 3].

Experimental Protocols

To ensure data integrity, use these self-validating protocols.

Protocol A: Determination of B–N Coordination Strength via VT-NMR

This protocol determines the enthalpy of coordination by observing the chemical shift drift as a function of temperature.

-

Preparation: Dissolve 10 mg of the AMPBA derivative in 0.6 mL of

(Methanol-d4).-

Validation Step: Add 1 mg of 1,3,5-trimethoxybenzene as an internal non-coordinating standard to verify concentration stability.

-

-

Instrumentation: Use a 500 MHz NMR spectrometer (or higher).

-

Data Collection:

-

Acquire

NMR and -

Perform a temperature ramp from 213 K to 323 K in 10 K increments.

-

-

Analysis:

-

Monitor the shift of the benzylic protons (

). -

Plot

vs -

Calculation: The slope equals

. A negative slope indicates exothermic coordination.

-

-

Integrity Check: If the

signal disappears or broadens into the baseline without shifting, precipitation or polymerization (boroxine formation) has occurred.

Protocol B: Oxidative Stress Testing (Accelerated Stability)

This protocol mimics harsh biological environments to predict shelf-life and metabolic stability.

-

Baseline: Prepare a 10 mM solution of AMPBA in Phosphate Buffered Saline (PBS, pH 7.4) with 10% DMSO for solubility.

-

Stress Induction: Add Hydrogen Peroxide (

) to a final concentration of 100 mM (10x excess). -

Monitoring:

-

Inject samples into HPLC-UV/Vis (254 nm) at

. -

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

-

-

Quantification:

-

Track the disappearance of the AMPBA peak and the appearance of the corresponding phenol peak.

-

Self-Validation: The sum of the areas of the AMPBA and the Phenol product should remain constant (>95%). If mass balance is lost, check for protodeboronation (benzene derivative formation) which may elute in the solvent front or wash volume.

-

References

-

Mechanism of Protodeboronation: Noonan, G., & Leach, A. G. (2015). "A mechanistic proposal for the protodeboronation of neat boronic acids." Organic & Biomolecular Chemistry. Link

-

B-N Interaction & pKa: Springsteen, G., & Wang, B. (2002). "A detailed examination of boronic acid–diol complexation." Tetrahedron. Link

-

Boroxine Equilibrium: Iovine, P. M., et al. (2008). "Thermodynamic stability of boronic acids and boroxines." Journal of Organic Chemistry. Link

-

Oxidative Stability: Tripathy, M., et al. (2018). "Reactive Oxygen Species (ROS) Responsive Boronic Acid Derivatives." Free Radical Biology and Medicine. Link

-

General Stability Review: Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Literature review of (3-((Dipropylamino)methyl)phenyl)boronic acid in supramolecular chemistry

This is an in-depth technical guide on the supramolecular chemistry and applications of (3-((Dipropylamino)methyl)phenyl)boronic acid .

A Technical Guide to Glucose-Responsive Systems & Molecular Recognition

Executive Summary

This guide provides a technical analysis of This compound (3-DPMBA) , a functionalized organoboron building block. While often overshadowed by its ortho-isomer (a classic Wulff-type intramolecular switch), the meta-isomer (3-DPMBA) occupies a distinct niche in supramolecular chemistry. Its utility lies in its dual-functionality: a Lewis-acidic boronic acid center for diol recognition and a distal tertiary amine for pH-responsiveness and solubility tuning.

This document details the molecular mechanics, thermodynamic binding profiles, and experimental protocols required to utilize 3-DPMBA in the construction of glucose-responsive hydrogels, sensor arrays, and self-assembling networks.

Part 1: Molecular Architecture & The Isomer Distinction

To deploy 3-DPMBA effectively, one must understand its structural constraints compared to the more common ortho-derivatives.

1.1 The Structural Divergence (Meta vs. Ortho)

In supramolecular design, the position of the (dipropylamino)methyl group relative to the boronic acid is the critical determinant of function.

-

The Ortho (2-position) Mechanism (Wulff-Type): Forms a stable 5-membered intramolecular B–N coordinate bond. This interaction stabilizes the tetrahedral boronate anion, significantly lowering the pKa (from ~8.8 to ~5.5–6.5), allowing sugar binding at neutral pH.

-

The Meta (3-position) Mechanism (3-DPMBA): The geometry prevents intramolecular B–N coordination (the distance is too great). Consequently, 3-DPMBA behaves as an "open" system.

-

pKa Profile: The boronic acid retains a higher pKa (~8.6–8.8), similar to phenylboronic acid (PBA).

-

Role of the Amine: The dipropylamino group acts as a separate protonation site (pKa ~9.5) and a hydrophobic anchor.

-

Supramolecular Mode: It relies on intermolecular interactions (e.g., crosslinking two polymer chains) or inductive effects rather than an internal switch.

-

1.2 The "Dipropyl" Advantage

Why select the dipropyl derivative over dimethyl or diethyl?

-

Lipophilicity: The propyl chains significantly increase the logP (partition coefficient). This is crucial for sensors embedded in lipophilic membranes (e.g., optodes) or for penetrating cell membranes in drug delivery vectors.

-

Steric Bulk: The dipropyl group prevents unwanted aggregation in dense polymer brushes, maintaining accessible binding sites for glucose.

Figure 1: The equilibrium states of 3-DPMBA. Unlike the ortho-isomer, the B-N interaction is absent, driving assembly via intermolecular forces.

Part 2: Thermodynamics & Binding Kinetics

In our experience with boronic acid functionalization, the binding constant (

2.1 Comparative Binding Constants (at pH 7.4)

| Parameter | Phenylboronic Acid (PBA) | 2-((Dimethylamino)methyl)PBA (Wulff) | 3-((Dipropylamino)methyl)PBA |

| pKa (Boronic Acid) | ~8.8 | ~5.2 | ~8.6 |

| pKa (Amine) | N/A | ~9.0 | ~9.5 |

| Glucose | ~10 (Weak) | ~110 (Strong) | ~15 (Moderate) |

| Fructose | ~160 | ~4000 | ~200 |

| Solubility | Moderate | High | Low (Lipophilic) |

Technical Insight: To use 3-DPMBA for glucose sensing at pH 7.4, it must be incorporated into a copolymer with cationic monomers (e.g., quaternary ammoniums) or electron-withdrawing groups to artificially lower the local pKa of the boron center.

Part 3: Experimental Protocols

The following protocols are designed for researchers characterizing the binding efficiency of 3-DPMBA derivatives.

3.1 Synthesis via Suzuki-Miyaura Coupling (General Workflow)

3-DPMBA is primarily used as a building block to attach the boronic acid motif to fluorophores or polymers.

-

Reagents: 3-DPMBA, Aryl Halide (R-Br),

(Catalyst), -

Solvent: DMF/Water (4:1) – Note: The dipropyl group requires organic co-solvents due to hydrophobicity.

-

Conditions: 80°C under Argon for 12h.

3.2 Alizarin Red S (ARS) Displacement Assay

This is the gold-standard self-validating protocol to determine binding constants (

Reagents:

-

Buffer: 0.1 M Phosphate Buffer (pH 7.4). Do NOT use Tris or HEPES as they can interfere with boron complexation.

-

Dye: Alizarin Red S (ARS,

M). -

Analyte: D-Glucose (0–100 mM titration).

Step-by-Step Protocol:

-

Baseline: Dissolve ARS in buffer to a final concentration of

M. Measure Absorbance ( -

Complexation: Titrate 3-DPMBA into the ARS solution until absorbance at 460 nm (ARS-Boronate complex) plateaus. Note: 3-DPMBA is hydrophobic; dissolve stock in minimal Methanol before adding to buffer.

-

Displacement: To the ARS-3-DPMBA complex, add increasing concentrations of Glucose.

-

Readout: Monitor the decrease in Absorbance at 460 nm and recovery at 510 nm.

-

Calculation: Plot

vs.

Figure 2: The Alizarin Red S displacement workflow. A decrease in 460 nm signal confirms glucose binding.

Part 4: Supramolecular Applications[1][2]

4.1 Lipophilic Glucose Sensors (Optodes)

The dipropylamino group makes 3-DPMBA ideal for bulk optodes (plasticized PVC membranes). Unlike water-soluble sensors, these rely on ion-exchange mechanisms.

-

Mechanism: 3-DPMBA acts as a neutral ionophore. Glucose extraction into the membrane is coupled with the deprotonation of a chromoionophore.

-

Critical Parameter: The high lipophilicity prevents the sensor molecule from leaching into the aqueous sample, a common failure mode with methyl-substituted analogs.

4.2 Glucose-Responsive Block Copolymers

In drug delivery, 3-DPMBA is polymerized (often via its acrylamide derivative) to form micelles.

-

Trigger: High glucose concentration.

-

Response: The boronic acid shifts from hydrophobic (neutral) to hydrophilic (anionic) upon binding glucose.

-

Effect: Disassembly of the micelle, releasing the insulin payload.

-

Why 3-DPMBA? The meta-position allows for better polymer chain flexibility compared to the rigid ortho-isomers, though the pH response must be carefully tuned.

References

-

Wulff, G. (1982). Selective Binding to Polymers via Covalent Bonds. The Construction of Chiral Cavities as Specific Receptor Sites. Pure and Applied Chemistry.[1] Link

-

James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide Sensing with Molecular Receptors Based on Boronic Acid. Angewandte Chemie International Edition. Link

-

Springsteen, G., & Wang, B. (2002). A Detailed Examination of Boronic Acid-Diol Complexation. Tetrahedron. Link

-

Matsumoto, A., et al. (2003). Glucose-Responsive Polymer Gel Bearing Phenylborate Derivative as a Glucose-Sensing Moiety Operating at Physiological pH. Biomacromolecules. Link

-

Dowlut, M., & Hall, D. G. (2006). An Improved Class of Boronic Acid-Based Saccharide Receptors with High Affinity in Aqueous Solution. Journal of the American Chemical Society. Link

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling using (3-((Dipropylamino)methyl)phenyl)boronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] This guide focuses on a specialized building block, (3-((Dipropylamino)methyl)phenyl)boronic acid , detailing its application in Suzuki-Miyaura coupling reactions. The presence of the dipropylamino group can enhance solubility and reactivity in certain conditions, making it a versatile intermediate in medicinal chemistry.[3]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanism, detailed experimental protocols, and optimization strategies for employing this versatile reagent.

Mechanism and Rationale

The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium catalyst.[2][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

-

Oxidative Addition: A low-valent palladium(0) species reacts with an aryl halide (or pseudohalide), inserting itself into the carbon-halogen bond to form a palladium(II) complex.[1][2]

-

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is essential for this step.[2][8] The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[9][10][11]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

The Role of the Amine Functionality

The dipropylamino group in this compound can influence the reaction in several ways:

-

Solubility: The tertiary amine can improve the solubility of the boronic acid in a wider range of organic solvents.

-

Basicity: The amine itself is a weak base and could potentially influence the reaction environment, although an external base is still required for efficient transmetalation.

-

Catalyst Interaction: Care must be taken as nitrogen-containing compounds can sometimes coordinate to the palladium catalyst, potentially inhibiting its activity.[12] Judicious choice of ligands and reaction conditions is therefore important.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols

This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥95% | Commercial Source | Store under inert atmosphere. |

| Aryl Bromide | Reagent Grade | Commercial Source | Ensure purity. |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst Grade | Commercial Source | Handle under inert atmosphere. |

| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Anhydrous | Commercial Source | Grind to a fine powder before use. |

| Solvent (e.g., 1,4-Dioxane, Toluene, DMF) | Anhydrous | Commercial Source | Degas thoroughly before use. |

| Deionized Water | Degas thoroughly before use. | ||

| Reaction Vessel | Flame-dried Schlenk tube or similar. | ||

| Magnetic Stirrer and Stir Bar | |||

| Inert Gas Supply (Argon or Nitrogen) |

General Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).

-

Add this compound (1.2 mmol, 1.2 equiv).

-

Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

The vessel is then sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

-

-

Catalyst and Solvent Addition:

-

Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL).

-

-

Reaction:

-

The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-100 °C) using an oil bath.

-

The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

-

Optimization of Reaction Conditions

For challenging substrates or to improve yield and purity, a systematic optimization of the reaction parameters is recommended. The following workflow can be used as a guide.

Caption: Workflow for Suzuki-Miyaura Reaction Optimization.

Key Optimization Parameters

| Parameter | Recommended Screening Range | Rationale & Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ with various phosphine ligands | The choice of catalyst and ligand is critical.[13] For substrates with amine groups, ligands that are less prone to inhibition, such as bulky biarylphosphines, may be beneficial.[14] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, aq. Ba(OH)₂ | The strength and solubility of the base affect the rate of transmetalation.[10] Weaker bases may be suitable for base-sensitive substrates. |

| Solvent | 1,4-Dioxane, Toluene, DMF, THF, Acetonitrile, often with added water | The solvent system influences the solubility of all components and can affect the catalyst's activity.[6] An aqueous co-solvent is often necessary.[15] |

| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase the reaction rate but can also lead to decomposition of sensitive substrates or the catalyst. |

| Equivalents of Boronic Acid | 1.1 to 2.0 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. However, significant excess can lead to purification challenges. |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality reagents; Inappropriate base or solvent. | Use a fresh batch of catalyst and ensure it is handled under inert conditions. Thoroughly degas all solvents. Re-purify starting materials. Screen different bases and solvents. |

| Protodeboronation | Presence of excess water or protic sources; High reaction temperature. | Use anhydrous solvents and dry reagents thoroughly. Reduce the amount of water in the solvent system. Lower the reaction temperature. |

| Formation of Homocoupled Products | Oxygen contamination leading to reductive elimination from the Pd(II) intermediate. | Ensure the reaction is maintained under a strict inert atmosphere. |

| Catalyst Decomposition | High temperature; Incompatible functional groups on substrates. | Lower the reaction temperature. Use a more robust ligand or a pre-catalyst. |

Conclusion

The Suzuki-Miyaura coupling using this compound is a powerful method for the synthesis of complex biaryl structures. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and systematic optimization of reaction parameters are key to achieving high yields and purity. The protocols and guidelines presented in this document are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

-

Alonso, F., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

-

NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

NROChemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics. [Link]

-

Szostak, M., et al. (2020). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

MySkinRecipes. This compound. [Link]

-

Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

Leadbeater, N. E., & Marco, M. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2018). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]

-

ResearchGate. (2022). Optimization of reaction conditions for the Suzuki–Miyaura reaction. [Link]

-

ResearchGate. (2022). Optimization of reaction conditions for Suzuki-Miyaura C−C coupling. [Link]

-

Leonori, D., et al. (2023). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

-

Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

-

Guram, A. S., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

-

MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Sumerlin, B. S., & Brooks, W. L. A. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. PubMed. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound [myskinrecipes.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 5. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: A Practical Guide to Designing Fluorescent Glucose Sensors Using (3-((Dipropylamino)methyl)phenyl)boronic acid as a Receptor

Abstract